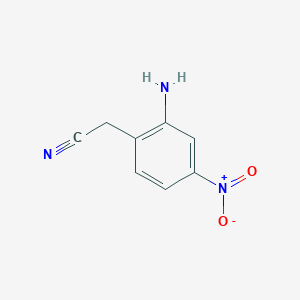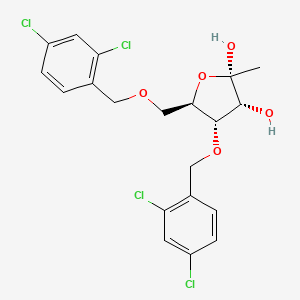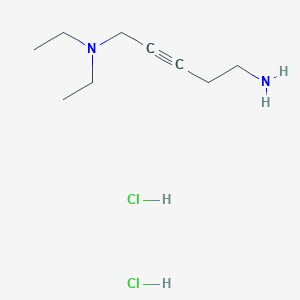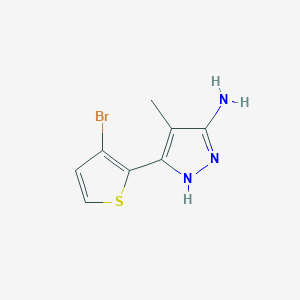![molecular formula C28H12CuN12 B13091045 Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound with a highly intricate structure This compound is notable for its unique arrangement of nitrogen and carbon atoms, forming a large, multi-cyclic framework
Métodos De Preparación
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of copper ions. The synthetic routes often require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of copper, affecting the overall properties of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where other atoms or groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The compound exerts its effects through its ability to interact with specific molecular targets. The copper ions play a crucial role in these interactions, often acting as catalytic centers. The pathways involved include electron transfer processes and coordination with nitrogen atoms, which facilitate various chemical transformations.
Comparación Con Compuestos Similares
Compared to other copper-based compounds, this compound stands out due to its highly complex structure and the presence of multiple nitrogen atoms. Similar compounds include:
Copper(II) sulfate: A simpler copper compound used in various industrial applications.
Copper(I) oxide: Known for its use in semiconductor technology.
Copper(II) acetate: Used as a catalyst in organic synthesis.
Each of these compounds has unique properties and applications, but the intricate structure of Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene makes it particularly valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C28H12CuN12 |
|---|---|
Peso molecular |
580.0 g/mol |
Nombre IUPAC |
copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-25(17)38-22-15-3-7-31-11-19(15)27(35-22)40-24-16-4-8-32-12-20(16)28(36-24)39-23-14-2-6-30-10-18(14)26(34-23)37-21;/h1-12H;/q-2;+2 |
Clave InChI |
ZXRFVGQJWQSIPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=NC=CC6=C([N-]5)N=C7C8=C(C=CN=C8)C(=N7)N=C2[N-]3)C9=C4C=NC=C9.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


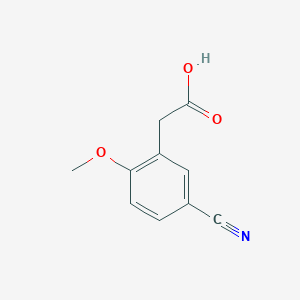
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
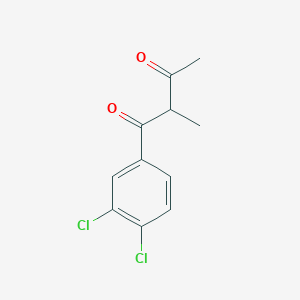

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
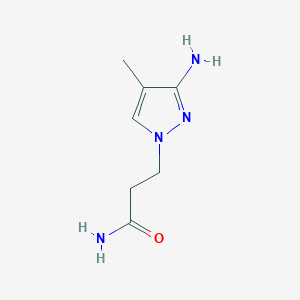
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
